Mechanism of action of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one
Mechanism of action of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one
An In-Depth Technical Guide on the Putative Mechanism of Action of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one
Authored by: A Senior Application Scientist
Preamble: Unraveling the Therapeutic Potential of a Novel Benzoxazinone Derivative
The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This technical guide focuses on a specific analogue, 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one , a compound of interest for its potential therapeutic applications. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to propose a putative mechanism of action and outlines a comprehensive strategy for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar benzoxazinone derivatives.
The Benzoxazinone Core: A Hub of Biological Activity
The benzoxazinone ring system is a versatile pharmacophore, with substitutions at various positions leading to a diverse range of pharmacological effects. These include antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][3][4][5][6] The chemical reactivity of the 4H-3,1-benzoxazin-4-one core, particularly the electrophilic nature of the C4-carbonyl group, is central to its biological function, making it a target for nucleophilic attack by biological macromolecules.[7]
Proposed Mechanism of Action: Serine Protease Inhibition
Based on extensive literature on related compounds, the most probable primary mechanism of action for 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one is the inhibition of serine proteases .[5][7][8]
Serine proteases are a large family of enzymes that play crucial roles in various physiological and pathological processes, including inflammation, coagulation, and cancer progression. Their active site contains a catalytic triad, with a highly reactive serine residue.
The proposed mechanism involves the nucleophilic attack of the active site serine on the electrophilic C4-carbonyl of the benzoxazinone ring. This leads to the formation of a covalent acyl-enzyme intermediate, effectively inactivating the enzyme. The stability of this intermediate can vary, leading to either reversible or irreversible inhibition.
The substituents on the benzoxazinone core are expected to modulate this activity:
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2-(4-nitrophenyl) group: The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the C4-carbonyl, potentially increasing the rate of acylation and the inhibitory potency.
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6-methyl group: Studies on related benzoxazinones have shown that a methyl group at the 6-position can significantly increase the acylation rate of serine proteases.[7]
This proposed mechanism is supported by numerous studies demonstrating that 2-aryl-4H-3,1-benzoxazin-4-ones are potent inhibitors of serine proteases such as human leukocyte elastase and chymotrypsin.[5][8]
Visualizing the Proposed Interaction
Caption: Proposed acylation of a serine protease by the benzoxazinone.
Experimental Validation: A Step-by-Step Guide
A rigorous experimental cascade is necessary to validate the proposed mechanism of action.
In Vitro Enzyme Inhibition Assays
The initial step is to screen the compound against a panel of serine proteases, such as chymotrypsin, trypsin, and human leukocyte elastase.
Protocol: Chymotrypsin Inhibition Assay
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Reagents:
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α-Chymotrypsin from bovine pancreas
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N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) as substrate
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Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
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6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and chymotrypsin solution.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (SAAPpNA).
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition.
-
Calculate the IC50 value from the dose-response curve.
-
Kinetic Studies for Mode of Inhibition
To understand how the compound inhibits the enzyme, kinetic studies are performed.
Protocol: Lineweaver-Burk Plot Analysis
-
Perform the chymotrypsin inhibition assay as described above.
-
Use a fixed concentration of the inhibitor and varying concentrations of the substrate.
-
Measure the initial reaction velocities.
-
Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
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Analyze the plot to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).
Cellular Assays for Pharmacological Activity
Based on the known roles of the target proteases, cellular assays can be used to assess the compound's pharmacological effects. For instance, if human leukocyte elastase is a target, an anti-inflammatory effect can be investigated.
Protocol: Lipopolysaccharide (LPS)-induced TNF-α release in THP-1 cells
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Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).
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Treatment: Pre-treat the differentiated THP-1 cells with various concentrations of the test compound for 1 hour.
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Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours.
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Quantification of TNF-α: Collect the cell supernatant and measure the concentration of TNF-α using an ELISA kit.
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Analysis: Determine the dose-dependent inhibitory effect of the compound on TNF-α release.
Target Engagement and Structural Studies
To confirm direct binding to the target enzyme and to understand the binding mode, biophysical and structural techniques can be employed.
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Isothermal Titration Calorimetry (ITC): To measure the binding affinity (KD) and thermodynamic parameters of the interaction.
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X-ray Crystallography: To obtain a high-resolution 3D structure of the compound bound to the active site of the protease.
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Molecular Docking: In silico studies can provide insights into the binding pose and key interactions between the inhibitor and the enzyme.[9]
Experimental Workflow Diagram
Caption: A streamlined workflow for validating the mechanism of action.
Potential Therapeutic Applications
Given the proposed mechanism of action and the known biological activities of related benzoxazinones, 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one could have therapeutic potential in several areas:
| Potential Therapeutic Area | Rationale |
| Anti-inflammatory Diseases | Inhibition of proteases like human leukocyte elastase, which are involved in inflammatory processes.[5] |
| Cancer | Antiproliferative activity against various cancer cell lines has been reported for benzoxazinone derivatives.[3][9][10] |
| Infectious Diseases | Broad-spectrum antimicrobial and antifungal activities are common for this class of compounds.[3][4] |
| Diabetic Complications | Some derivatives act as aldose reductase inhibitors, which are implicated in diabetic complications.[11] |
Conclusion
While direct experimental evidence is pending, a strong hypothesis for the mechanism of action of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one is the inhibition of serine proteases via acylation of the active site serine. This guide provides a comprehensive roadmap for the experimental validation of this hypothesis, from initial in vitro screening to cellular and structural studies. The successful elucidation of its mechanism of action will be a critical step in unlocking the therapeutic potential of this promising compound.
References
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Ubaya Repository. Synthesis of 2-phenyl-4H-benzo[d][12]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl.
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